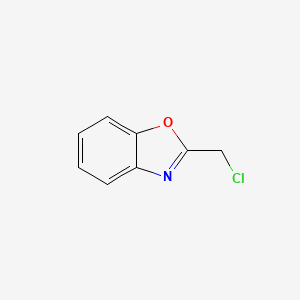

2-(Chloromethyl)-1,3-benzoxazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(chloromethyl)-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANRDUCQCZKLSGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366207 | |

| Record name | 2-(chloromethyl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41014-43-1 | |

| Record name | 2-(chloromethyl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-1,3-benzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of 2-(Chloromethyl)-1,3-benzoxazole

An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)-1,3-benzoxazole

This guide provides a comprehensive overview of the predominant synthesis pathway for this compound, a key heterocyclic intermediate. Designed for researchers, chemists, and professionals in drug development, this document delves into the reaction mechanisms, provides detailed experimental protocols, and explains the scientific rationale behind the procedural choices, ensuring a blend of theoretical knowledge and practical application.

This compound is a valuable bifunctional molecule featuring a stable benzoxazole core and a reactive chloromethyl group. The benzoxazole moiety is a prominent scaffold in medicinal chemistry, found in compounds exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The chloromethyl group serves as a versatile electrophilic handle, allowing for straightforward nucleophilic substitution reactions to introduce diverse functional groups. This makes the title compound a crucial building block for constructing more complex molecules and generating libraries for pharmaceutical screening.[5]

Primary Synthesis Route: Acylation Followed by Cyclodehydration

The most common and reliable synthesis of this compound is a two-step process. It begins with the N-acylation of 2-aminophenol using chloroacetyl chloride to form an amide intermediate, which is then subjected to an intramolecular cyclodehydration to yield the final benzoxazole ring system.

Sources

- 1. researchgate.net [researchgate.net]

- 2. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides | MDPI [mdpi.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

Physical and chemical properties of 2-(Chloromethyl)-1,3-benzoxazole

An In-depth Technical Guide to 2-(Chloromethyl)-1,3-benzoxazole: Properties, Reactivity, and Applications

Introduction

This compound is a heterocyclic compound of significant interest in the fields of synthetic organic chemistry and drug discovery. Its structure, featuring a fused benzene and oxazole ring system, is a recognized scaffold in medicinal chemistry, known for a wide array of biological activities.[1][2][3] The true synthetic utility of this molecule, however, lies in the reactive chloromethyl group at the 2-position. This functional group acts as a versatile chemical handle, enabling facile introduction of diverse molecular fragments through nucleophilic substitution reactions.[4] This guide provides a comprehensive overview of the physical and chemical properties, reactivity, and applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Chemical Identity and Molecular Structure

Correctly identifying a chemical compound is the foundation of all scientific work. This compound is known by several names and identifiers, which are crucial for accurate database searches and regulatory compliance.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[] |

| CAS Number | 41014-43-1[][6][7] |

| Molecular Formula | C₈H₆ClNO[][7] |

| Molecular Weight | 167.59 g/mol [][7] |

| Synonyms | 2-(chloromethyl)benzoxazole, 2-chloromethyl-benzo[d]oxazole[][7] |

| InChI Key | ANRDUCQCZKLSGF-UHFFFAOYSA-N[][7] |

The molecule's architecture consists of a bicyclic benzoxazole core with a chloromethyl substituent at the carbon atom situated between the oxygen and nitrogen of the oxazole ring. This arrangement dictates its chemical behavior and synthetic potential.

Caption: Molecular structure of this compound.

Physical and Spectroscopic Properties

The physical state and properties of a compound determine its handling, storage, and application in experimental setups.

Table 2: Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Light pink to pale yellow to colorless oil or solid | [][6] |

| Boiling Point | 238.7 °C at 760 mmHg; 151-155 °C at 81.01 Torr | [][6] |

| Density | 1.316 g/cm³ | [][6] |

| Refractive Index | 1.61 | [6] |

| Purity | Typically ≥95% |[][8] |

Storage and Stability

For maintaining product quality, this compound should be stored in a refrigerator (2 to 8 °C) under an inert atmosphere.[6][8] It is incompatible with bases, amines, and strong oxidizing agents.[8]

Spectroscopic Profile

While specific spectra are proprietary, the structural features of this compound give rise to a predictable spectroscopic signature essential for its characterization.

-

¹H NMR: The spectrum would characteristically show multiplets in the aromatic region (approx. 7.3-7.8 ppm) corresponding to the four protons on the benzene ring. A key diagnostic signal is a singlet in the range of 4.5-5.0 ppm, integrating to two protons, which is indicative of the methylene (-CH₂) group adjacent to the electron-withdrawing chlorine atom and the benzoxazole ring.[9]

-

¹³C NMR: The carbon spectrum would display signals for the aromatic carbons, with distinct chemical shifts for the carbons fused to the oxazole ring. The signal for the methylene carbon (-CH₂Cl) would appear in the aliphatic region, typically around 40-50 ppm. The C2 carbon of the oxazole ring would be found further downfield.

-

FT-IR: The infrared spectrum provides information on the functional groups present. Key absorption bands would include C-H stretching for the aromatic ring (~3000-3100 cm⁻¹), C=N stretching of the oxazole ring (~1600-1650 cm⁻¹), and C-O-C asymmetric stretching (~1250 cm⁻¹).[10] A band corresponding to the C-Cl stretch would be observed in the fingerprint region (typically 600-800 cm⁻¹).

Chemical Reactivity and Synthetic Protocols

The synthetic value of this compound is dominated by the reactivity of the chloromethyl group, which serves as a potent electrophilic site.

Core Reactivity: Nucleophilic Substitution

The chlorine atom, being a good leaving group, makes the adjacent methylene carbon highly susceptible to attack by a wide range of nucleophiles. This Sₙ2-type reaction is the cornerstone of its utility, allowing for the covalent attachment of various functional moieties.

Caption: Nucleophilic substitution workflow for this compound.

This reactivity is crucial for creating libraries of compounds in drug discovery efforts.[4] By reacting this compound with different amines, thiols, or other nucleophiles, researchers can systematically modify the structure to optimize for a specific biological target.[4]

Experimental Protocol: General Nucleophilic Substitution

The following is a generalized, illustrative protocol for the synthesis of 2-substituted benzoxazole derivatives.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or DMF).

-

Addition of Reagents: Add the desired nucleophile (1.1-1.2 eq) to the solution. Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 eq), to act as an acid scavenger for the HCl generated during the reaction.

-

Reaction Conditions: Heat the mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off any inorganic salts. The filtrate is then typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the desired 2-substituted benzoxazole derivative.

This protocol is a generalized representation. Specific conditions, including solvent, temperature, and reaction time, must be optimized for each unique nucleophile.

Applications in Drug Discovery and Materials Science

The benzoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a broad spectrum of pharmacological activities.[11][12] These include antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][4]

The utility of this compound stems from its role as a key intermediate for synthesizing these more complex, biologically active molecules.[4][13] The ability to easily introduce a variety of side chains allows for the systematic exploration of structure-activity relationships (SAR), a fundamental process in modern drug development.

Beyond pharmaceuticals, the reactive nature of this compound makes it useful in materials science for creating specialty polymers and functional materials.[13]

Safety, Handling, and Toxicology

Understanding the hazards associated with a chemical is paramount for safe laboratory practice. This compound is an irritant and requires careful handling.

Table 3: GHS Hazard and Precautionary Statements

| Category | Statement |

|---|---|

| Pictogram(s) | Warning[14] |

| Hazard Statement(s) | H315: Causes skin irritation.[8][14] H319: Causes serious eye irritation.[8][14] H335: May cause respiratory irritation.[8][14] |

| Precautionary Statement(s) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8][14] P280: Wear protective gloves/protective clothing/eye protection/face protection.[8][14] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8][14] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][14] |

Handling and First Aid

-

Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[8][14] Facilities should be equipped with an eyewash station.[14]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8]

-

First Aid (Skin Contact): Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[8][14]

-

First Aid (Eye Contact): Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids. If eye irritation persists, get medical attention.[8]

-

First Aid (Inhalation): Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8][14]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[8][15]

Conclusion

This compound is a valuable and versatile chemical intermediate. While its physical properties are well-defined, its true significance is rooted in its chemical reactivity. The electrophilic chloromethyl group provides a reliable anchor point for synthetic chemists to build molecular complexity, making it an indispensable tool in the synthesis of novel compounds for drug discovery, agrochemicals, and materials science. Its hazardous properties necessitate strict adherence to safety protocols, but when handled correctly, it serves as a powerful building block for scientific innovation.

References

-

PubChem. (n.d.). 5-Chloro-2-(chloromethyl)-1,3-benzoxazole. National Center for Biotechnology Information. Retrieved from [Link]

- Lester, R. P., Bham, T., Bousfield, T. W., Lewis, W., & Camp, J. E. (2016). Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. The Journal of Organic Chemistry, 81(24), 12472–12477.

-

PubChem. (n.d.). Benzoxazole. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Huddersfield Research Portal. (2016). Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. Retrieved from [Link]

-

SpectraBase. (n.d.). benzoxazole, 2-[(2Z)-3-chloro-1,3-dinitro-2-propenylidene]-2,3-dihydro-5-methyl-, (2E)-. Retrieved from [Link]

-

MDPI. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf₂O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]

- Google Patents. (n.d.). ES2227905T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE-BENZOXAZOLES.

- Abdullahi, A., Yeong, K. Y., et al. (2024). Targeting disease with benzoxazoles: a comprehensive review of recent developments. Medicinal Chemistry Research, 33, 406–438.

- Mary, Y. S., et al. (2014). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(p-nitrobenzyl) benzoxazole. Journal of Molecular Structure, 1058, 254-264.

- Ahmed, M. R., & Mohsin, A. A. (2015). Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. American Journal of Organic Chemistry, 5(3), 95-104.

- Google Patents. (n.d.). CA2311578C - Process for preparing chlorobenzoxazoles.

-

Patsnap. (n.d.). Method for preparing 2-chlorine-5 chloromethyl thiazole. Retrieved from [Link]

- Sharma, D., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 89.

-

ResearchGate. (2021). BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. Retrieved from [Link]

-

MDPI. (n.d.). Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation. Retrieved from [Link]

- Royal Society of Chemistry. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24659-24694.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-(Chloromethyl)-4-fluoro-1,3-benzoxazole|139549-22-7 [benchchem.com]

- 6. hoffmanchemicals.com [hoffmanchemicals.com]

- 7. Benzoxazoles | Fisher Scientific [fishersci.com]

- 8. fishersci.ca [fishersci.ca]

- 9. 2-(CHLOROMETHYL)-1,3-BENZOTHIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 10. esisresearch.org [esisresearch.org]

- 11. mdpi.com [mdpi.com]

- 12. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemimpex.com [chemimpex.com]

- 14. aksci.com [aksci.com]

- 15. keim.com [keim.com]

An In-depth Technical Guide to 2-(Chloromethyl)-1,3-benzoxazole: A Versatile Scaffold in Medicinal Chemistry

This guide provides a comprehensive technical overview of 2-(Chloromethyl)-1,3-benzoxazole, a key heterocyclic building block for researchers, scientists, and professionals in drug development. We will delve into its molecular structure, nomenclature, synthesis, and characterization, with a particular focus on its reactivity and utility in the synthesis of pharmacologically active compounds.

Introduction: The Significance of the Benzoxazole Moiety

Benzoxazoles are a prominent class of heterocyclic compounds characterized by a fused benzene and oxazole ring system. This structural motif is found in numerous natural products and synthetic molecules that exhibit a wide spectrum of biological activities. The benzoxazole core is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with various biological targets, leading to therapeutic effects such as antimicrobial, anticancer, anti-inflammatory, and antiviral activities[1]. The strategic functionalization of the benzoxazole ring, particularly at the 2-position, allows for the modulation of these biological properties. This compound, with its reactive chloromethyl group, serves as a pivotal starting material for the introduction of diverse functionalities, making it a valuable tool in the synthesis of novel drug candidates.

Molecular Structure and Nomenclature

The fundamental characteristics of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 41014-43-1 |

| Molecular Formula | C₈H₆ClNO |

| Molecular Weight | 167.59 g/mol |

| Appearance | Solid |

The molecular structure consists of a benzoxazole core with a chloromethyl substituent at the 2-position.

Caption: Molecular structure of this compound.

Synthesis and Characterization

The synthesis of this compound is typically achieved through the condensation of an o-aminophenol with a suitable two-carbon synthon containing a chloromethyl group.

Synthetic Protocol

A common and effective method involves the reaction of 2-aminophenol with ethyl chloroacetimidate hydrochloride.

Experimental Protocol:

-

To a solution of 2-aminophenol (e.g., 3.76 g, 34.5 mmol) in a suitable solvent such as methylene chloride at 0 °C, add ethyl chloroacetimidate hydrochloride (e.g., 7.98 g, 50.5 mmol).

-

Stir the reaction mixture at 0 °C for approximately 85 minutes.

-

Allow the reaction to warm to room temperature and continue stirring overnight.

-

Upon completion, the reaction mixture can be worked up by standard procedures, such as washing with water and brine, drying over an anhydrous salt (e.g., MgSO₄), and concentrating under reduced pressure to yield the crude product.

-

Purification can be achieved by column chromatography on silica gel.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.75-7.73 (m, 1H), 7.56-7.54 (m, 1H), 7.39-7.35 (m, 2H), 4.81 (s, 2H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 162.7, 150.9, 141.6, 125.3, 124.8, 120.3, 110.6, 38.9 |

| Mass Spectrum (MS) | m/z 168 [M+H]⁺ |

Note: The specific chemical shifts (δ) in NMR spectra may vary slightly depending on the solvent and concentration.

The ¹H NMR spectrum is characterized by a singlet for the two protons of the chloromethyl group (CH₂Cl) typically appearing around 4.81 ppm. The four aromatic protons on the benzene ring appear as multiplets in the range of 7.35-7.75 ppm.

The ¹³C NMR spectrum shows a signal for the chloromethyl carbon at approximately 38.9 ppm. The aromatic carbons and the carbons of the oxazole ring resonate in the downfield region.

The Mass Spectrum will show a molecular ion peak corresponding to the mass of the compound. Due to the presence of chlorine, a characteristic isotopic pattern ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) will be observed.

The Infrared (IR) spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic ring and the methylene group, C=N stretching of the oxazole ring, and C-O-C stretching.

Chemical Reactivity and Mechanistic Insights

The chemical reactivity of this compound is dominated by the electrophilic nature of the chloromethyl group. The chlorine atom is a good leaving group, making the benzylic-like carbon susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions

This is the most common and synthetically useful reaction of this compound. A wide variety of nucleophiles can displace the chloride ion, allowing for the introduction of diverse functional groups at the 2-position.

General Reaction Scheme:

Caption: General nucleophilic substitution on this compound.

The mechanism of this reaction is typically a bimolecular nucleophilic substitution (Sₙ2). The nucleophile attacks the carbon atom of the chloromethyl group, and the chloride ion is expelled in a concerted step. The rate of this reaction is influenced by the strength of the nucleophile and the reaction conditions (solvent, temperature).

Causality in Experimental Choices: The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO are often preferred as they can solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity. The choice of base, if required to deprotonate a protic nucleophile, is also important to avoid side reactions.

Applications in Drug Development and Medicinal Chemistry

The utility of this compound as a scaffold in drug discovery is well-documented. Its ability to serve as a precursor to a wide array of 2-substituted benzoxazoles has led to the development of compounds with diverse pharmacological activities.

Antifungal Agents

Derivatives of this compound have shown significant promise as antifungal agents. For example, a series of 2-(aryloxymethyl)benzoxazole derivatives, synthesized from this compound, exhibited potent activity against various phytopathogenic fungi[2].

Example Synthesis of an Antifungal Agent:

Caption: Synthesis of antifungal 2-(aryloxymethyl)benzoxazoles.

Some of these compounds have shown inhibitory concentrations (IC₅₀) in the low microgram per milliliter range against fungi such as F. solani, outperforming commercial fungicides in some cases[2]. This highlights the potential of this scaffold in developing new agrochemicals and possibly clinical antifungal agents.

Anticancer Agents

The benzoxazole nucleus is a key feature in several anticancer agents. The ability to easily modify the 2-position of the ring using this compound allows for the exploration of structure-activity relationships (SAR) to optimize anticancer potency. While direct clinical applications of this specific starting material are not extensively detailed in the provided search results, the broader class of 2-substituted benzoxazoles has been investigated as inhibitors of various cancer-related targets.

Safety and Toxicology

As a reactive electrophile, this compound should be handled with appropriate safety precautions. While specific LD₅₀ data for this compound was not found in the provided search results, related chlorinated heterocyclic compounds are known to be irritants and may be harmful if swallowed or inhaled. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), and working in a well-ventilated fume hood are essential. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward synthesis, well-defined reactivity, and the diverse biological activities of its derivatives make it a key intermediate for the development of new therapeutic agents and other functional molecules. The ability to readily introduce a wide range of substituents at the 2-position via nucleophilic substitution of the chloromethyl group provides a powerful tool for the systematic exploration of structure-activity relationships in drug discovery programs. As research into novel therapeutics continues, the importance of scaffolds like this compound is likely to grow.

References

An In-depth Technical Guide to the Spectral Analysis of 2-(Chloromethyl)-1,3-benzoxazole

This guide provides a detailed technical analysis of the spectral data for 2-(Chloromethyl)-1,3-benzoxazole, a key intermediate in pharmaceutical and materials science research. As a Senior Application Scientist, this document is structured to offer not just raw data, but a deeper understanding of the underlying molecular characteristics that give rise to its unique spectral signature. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and supported by comparative data from analogous structures, ensuring a robust and reliable resource for researchers and drug development professionals.

Introduction: The Significance of this compound

This compound is a versatile heterocyclic compound featuring a fused benzene and oxazole ring system. The presence of a reactive chloromethyl group at the 2-position makes it a valuable synthon for the introduction of the benzoxazole moiety into a wide array of molecular scaffolds. Benzoxazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making them privileged structures in medicinal chemistry.[1] A thorough understanding of its spectral properties is paramount for reaction monitoring, quality control, and the structural elucidation of its downstream products.

Molecular Structure and Spectroscopic Overview

The structural framework of this compound dictates its interaction with electromagnetic radiation, giving rise to its characteristic spectral data. The key structural features include the aromatic benzoxazole core and the aliphatic chloromethyl substituent.

Figure 1: Molecular Structure of this compound. This diagram illustrates the atom numbering and connectivity within the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides critical information regarding the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard protocol for acquiring the EI-MS spectrum would involve:

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each fragment is measured by a detector, generating a mass spectrum.

Predicted Mass Spectrum and Fragmentation Analysis

The predicted mass spectrum of this compound (C₈H₆ClNO, Molecular Weight: 167.59 g/mol ) would exhibit a molecular ion peak and several characteristic fragment ions.

| m/z | Predicted Fragment Ion | Proposed Structure of Fragment |

| 167/169 | [M]⁺ | [C₈H₆ClNO]⁺ |

| 132 | [M - Cl]⁺ | [C₈H₆NO]⁺ |

| 104 | [C₇H₄O]⁺ | [Benzoxazole-2-yl cation] |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Note: The presence of chlorine will result in an isotopic pattern for chlorine-containing fragments, with the [M+2]⁺ peak having an intensity of approximately one-third that of the [M]⁺ peak.

Figure 2: Predicted Mass Fragmentation Pathway. This diagram illustrates the key fragmentation steps for this compound under electron ionization.

The primary fragmentation is expected to be the loss of a chlorine radical due to the relative weakness of the C-Cl bond, leading to the formation of a stable benzoxazol-2-ylmethyl cation at m/z 132. Subsequent fragmentations may involve the loss of a methylene group to form the benzoxazole cation at m/z 118, which can further fragment by losing carbon monoxide to yield the benzyne radical cation at m/z 76.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Fourier Transform Infrared (FT-IR) Spectroscopy

A typical FT-IR spectrum can be obtained using the following procedure:

-

Sample Preparation: The solid sample can be analyzed as a KBr (potassium bromide) pellet or as a thin film by dissolving the compound in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: The prepared sample is placed in the path of an infrared beam, and the transmitted radiation is measured by a detector. An interferogram is generated and then mathematically converted to a spectrum using a Fourier transform.

-

Background Correction: A background spectrum (of air or the pure KBr pellet) is recorded and subtracted from the sample spectrum to eliminate contributions from atmospheric CO₂ and water vapor.

Predicted Infrared Spectrum Analysis

The IR spectrum of this compound is predicted to show characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2960-2850 | C-H stretch | Aliphatic (CH₂) |

| 1620-1580 | C=N stretch | Oxazole ring |

| 1500-1400 | C=C stretch | Aromatic ring |

| 1250-1200 | C-O stretch | Aryl ether |

| 800-600 | C-Cl stretch | Alkyl halide |

The presence of sharp peaks in the 3100-3000 cm⁻¹ region is indicative of the aromatic C-H stretching vibrations. The C=N stretching of the oxazole ring is expected to appear in the 1620-1580 cm⁻¹ range. A strong absorption band between 1250 and 1200 cm⁻¹ is characteristic of the aryl-O-C stretching vibration. The C-Cl stretching vibration will likely be observed in the fingerprint region, typically between 800 and 600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule by providing information about the chemical environment of individual atoms (specifically ¹H and ¹³C).

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

High-resolution NMR spectra can be acquired using the following standardized protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is shimmed to ensure homogeneity.

-

Data Acquisition: For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

-

Data Processing: The FID is Fourier transformed to generate the NMR spectrum. Phasing and baseline correction are applied to obtain a clean spectrum.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is predicted to show two main sets of signals corresponding to the aromatic protons of the benzoxazole ring and the methylene protons of the chloromethyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-7.6 | Multiplet | 2H | H-4, H-7 |

| ~7.4-7.2 | Multiplet | 2H | H-5, H-6 |

| ~4.8 | Singlet | 2H | -CH₂Cl |

The aromatic protons are expected to resonate in the downfield region (δ 7.2-7.8 ppm) due to the deshielding effect of the aromatic ring current. The exact chemical shifts and coupling patterns will depend on the electronic environment, but they are generally observed as complex multiplets. The methylene protons of the chloromethyl group are significantly deshielded by the adjacent electronegative chlorine atom and the benzoxazole ring, and are expected to appear as a sharp singlet around δ 4.8 ppm. The observation of a singlet for the CH₂ group is a key identifier for the 2-(chloromethyl) substitution pattern.

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~165 | C-2 (C=N) |

| ~151 | C-7a |

| ~142 | C-3a |

| ~125 | C-5 |

| ~124 | C-6 |

| ~120 | C-4 |

| ~110 | C-7 |

| ~45 | -CH₂Cl |

The carbon atom of the C=N bond (C-2) is expected to be the most downfield signal in the aromatic region, appearing around δ 165 ppm. The carbons of the fused benzene ring will resonate in the typical aromatic region of δ 110-151 ppm. The carbon of the chloromethyl group will be significantly shielded compared to the aromatic carbons and is predicted to appear around δ 45 ppm.

Figure 3: Summary of Predicted NMR Assignments. This diagram provides a visual correlation between the molecular structure and the predicted chemical shifts in the ¹H and ¹³C NMR spectra.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the Mass, IR, and NMR spectral data of this compound. By leveraging established spectroscopic principles and comparative data from related structures, we have outlined the expected spectral features and provided a rationale for their interpretation. This information is intended to serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science, aiding in the identification, characterization, and utilization of this important chemical intermediate. The provided experimental protocols offer a standardized approach to acquiring high-quality spectral data, ensuring reproducibility and reliability in research and development settings.

References

-

PubChem. 5-Chloro-2-(chloromethyl)-1,3-benzoxazole. National Center for Biotechnology Information. [Link]

-

PubChemLite. This compound (C8H6ClNO). [Link]

-

The Royal Society of Chemistry. Supporting Information for manuscript b504260k. [Link]

-

NIST Chemistry WebBook. Benzoxazole, 2-chloro-. [Link]

-

MDPI. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. [Link]

-

LookChem. This compound. [Link]

-

MDPI. Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles. [Link]

-

ResearchGate. Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. [Link]

-

ResearchGate. Synthesis and spectral characterization of some new 2-(substituted)-5-methyl/chloro-2,3-dihydro-1,3,2 5-benzoxazaphosphol - 2 -thiones / -2- ones. [Link]

-

Indian Academy of Sciences. Absorption and fluorescence characteristics of some 2-alkyl- and 2-aryl-benzoxazoles in different solvents and at various acid concentrations. [Link]

-

Scientific.Net. Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. [Link]

-

MDPI. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. [Link]

-

MDPI. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]

-

NIH. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]

-

Frontiers. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. [Link]

-

NIST Chemistry WebBook. Benzoxazole. [Link]

-

NIH. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. [Link]

-

PubMed. Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][2][3]benzodiazepin-1(2H)-ones. [Link]

-

MDPI. N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. [Link]

-

NIH. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

University of Calgary. Table of Characteristic IR Absorptions. [Link]

-

NIH. 2-(Chloromethyl)benzimidazole. [Link]

-

The Royal Society of Chemistry. NMR Spectra of Products. [Link]

-

SpectraBase. 2-Chlorobenzoxazole - Optional[MS (GC)] - Spectrum. [Link]

-

NIST Chemistry WebBook. 2-Mercapto-1,3-benzoxazole. [Link]

-

SpectraBase. 2-(Chloromethyl)benzimidazole - Optional[FTIR] - Spectrum. [Link]

-

NIH. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 2-(Chloromethyl)-1,3-benzoxazole

Abstract

2-(Chloromethyl)-1,3-benzoxazole is a heterocyclic compound of interest in medicinal chemistry and materials science, primarily serving as a versatile synthetic building block.[1][2] Its utility in these fields is fundamentally governed by its physicochemical properties, most critically its solubility and stability. This guide provides a comprehensive framework for characterizing these two parameters. While specific experimental data for this compound is sparse in public literature, this document synthesizes foundational chemical principles with established, authoritative methodologies to empower researchers to generate reliable data. We present detailed protocols for determining thermodynamic solubility and for conducting forced degradation studies in line with International Council for Harmonisation (ICH) guidelines.[3][4] The causality behind experimental choices is explained, and self-validating systems are described to ensure data integrity. This guide is intended to be a practical, field-proven resource for any professional engaged in the development of molecules containing the this compound scaffold.

Introduction: The Critical Role of Solubility and Stability

The benzoxazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6][7] this compound serves as a key intermediate for the synthesis of these more complex, bioactive structures.[8] The reactive chloromethyl group allows for straightforward nucleophilic substitution, enabling the facile introduction of diverse functional groups.

However, the journey from a promising chemical intermediate to a viable drug candidate or functional material is fraught with challenges, many of which can be predicted and mitigated by a thorough early-stage characterization of its solubility and stability.

-

Solubility directly impacts bioavailability for pharmaceutical applications and dictates the feasible conditions for formulation and synthesis. Poor solubility can lead to erratic absorption in vivo and challenging process chemistry.[9]

-

Stability determines a compound's shelf-life, its degradation pathways, and the potential formation of impurities, which can affect both efficacy and safety.[] The inherent reactivity of the chloromethyl group makes this compound particularly susceptible to degradation, necessitating a rigorous stability assessment.

This guide provides the necessary theoretical grounding and practical, step-by-step protocols for researchers to independently and accurately determine these crucial parameters.

Physicochemical Properties of this compound

A foundational understanding of the molecule's basic properties is essential before embarking on experimental studies. The following table summarizes key physicochemical data, sourced from established chemical databases.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆ClNO | [][11] |

| Molecular Weight | 167.59 g/mol | [][12] |

| Appearance | Solid | [] |

| Boiling Point | 238.7 °C at 760 mmHg | [] |

| Density | 1.316 g/cm³ | [][13] |

| InChI Key | ANRDUCQCZKLSGF-UHFFFAOYSA-N | [] |

| CAS Number | 41014-43-1 | [][11] |

Comprehensive Solubility Assessment

For drug development, thermodynamic solubility is the most crucial measurement. It defines the true equilibrium point between the dissolved and undissolved solid compound, representing the maximum concentration achievable in a given solvent system.[14] This is distinct from kinetic solubility, which is often measured in high-throughput screens and can overestimate the true solubility.[15][16]

Causality of Experimental Design: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[15] Its design is simple but powerful: by agitating an excess of the solid compound in the solvent for an extended period, the system is allowed to reach a state of equilibrium. Subsequent separation of the solid and quantification of the supernatant provides a direct measure of saturation solubility.[14] Incubation for 24 hours or more is critical to ensure that the dissolution process has truly reached its endpoint.[14][15]

Experimental Workflow for Solubility Determination

The following diagram, rendered in DOT language, outlines the logical flow of the thermodynamic solubility experiment.

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol for Thermodynamic Solubility

Objective: To determine the thermodynamic solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound (solid)

-

Glass vials (e.g., 1.5 mL)[14]

-

Thermomixer or orbital shaker

-

Centrifuge or filtration apparatus (e.g., 0.45 µm filter)

-

HPLC with UV detector

-

Solvents: Purified water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 M HCl (pH ~1), 0.1 M NaOH (pH ~13), Ethanol, Acetonitrile.

Procedure:

-

Preparation: Accurately weigh approximately 1-2 mg of the solid compound into a glass vial.[14] Prepare a separate vial for each solvent to be tested.

-

Incubation: Add a precise volume (e.g., 1 mL) of the selected solvent to each vial.[14] Seal the vials and place them in a shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 700 rpm).[14] Incubate for at least 24 hours to ensure equilibrium is reached.

-

Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid. Alternatively, filter the suspension through a syringe filter chemically compatible with the solvent. This step is critical to ensure no solid particles are carried over into the analytical sample.

-

Sample Preparation: Carefully aspirate the supernatant. Dilute the supernatant with an appropriate mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted supernatant by a validated HPLC-UV method.[9][17] Determine the concentration of the compound by comparing its peak area to a standard calibration curve prepared from known concentrations of this compound.

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Report the results in µg/mL and µM.

Comprehensive Stability Profiling and Forced Degradation

Stability testing is essential for identifying degradation pathways and establishing a re-test period or shelf life.[4] Forced degradation (or stress testing) is a pivotal part of this process, involving the deliberate degradation of the compound under conditions more severe than accelerated stability testing.[18][19] This process is mandated by regulatory bodies like the ICH to demonstrate the specificity of analytical methods used for stability studies.[3][18]

Predicted Degradation Pathways

The chemical structure of this compound suggests two primary points of instability:

-

Hydrolysis of the Chloromethyl Group: The benzylic-like chloride is a good leaving group, making the methylene carbon susceptible to nucleophilic attack by water or hydroxide ions. This would likely yield 2-(hydroxymethyl)-1,3-benzoxazole.

-

Hydrolysis of the Benzoxazole Ring: The oxazole ring itself can be susceptible to hydrolysis, particularly under strong acidic or basic conditions. This involves cleavage of the C-O bond within the ring, leading to the formation of an N-(2-hydroxyphenyl)amide derivative.[20]

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates the workflow for conducting forced degradation studies and developing a stability-indicating method.

Sources

- 1. Benzoxazole - Wikipedia [en.wikipedia.org]

- 2. jocpr.com [jocpr.com]

- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 4. database.ich.org [database.ich.org]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. researchgate.net [researchgate.net]

- 7. Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. evotec.com [evotec.com]

- 11. scbt.com [scbt.com]

- 12. Benzoxazoles | Fisher Scientific [fishersci.com]

- 13. hoffmanchemicals.com [hoffmanchemicals.com]

- 14. In-vitro Thermodynamic Solubility [protocols.io]

- 15. enamine.net [enamine.net]

- 16. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 17. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. acdlabs.com [acdlabs.com]

- 20. researchgate.net [researchgate.net]

Introduction: The Benzoxazole Scaffold and the Versatility of the 2-Chloromethyl Group

An In-depth Technical Guide to the Reactivity of the Chloromethyl Group in Benzoxazoles

The benzoxazole motif is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant applications in medicinal chemistry, pharmaceuticals, and materials science.[1][2][3] Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal framework for designing molecules that can effectively interact with biological targets.[3] Benzoxazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4]

Within the vast library of benzoxazole-based synthons, 2-(chloromethyl)benzoxazole stands out as a particularly valuable and versatile building block.[5] The strategic placement of a chloromethyl group at the 2-position of the benzoxazole ring provides a highly reactive electrophilic site. The chlorine atom, being a good leaving group, facilitates a variety of chemical transformations, primarily through nucleophilic substitution pathways. This guide provides a comprehensive exploration of the reactivity of this chloromethyl group, offering field-proven insights, detailed experimental protocols, and an analysis of the mechanistic principles that govern its synthetic utility for researchers, scientists, and drug development professionals.

Pillar 1: The Fundamental Reactivity - Nucleophilic Aliphatic Substitution

The primary mode of reactivity for the chloromethyl group in 2-(chloromethyl)benzoxazole is the bimolecular nucleophilic substitution (SN2) reaction.[6][7] In this mechanism, a nucleophile attacks the electrophilic methylene carbon, displacing the chloride ion in a single, concerted step.

The efficiency of this SN2 reaction is enhanced by several factors:

-

Unhindered Substrate: The methylene carbon is a primary carbon, which is sterically accessible and ideal for the backside attack characteristic of the SN2 mechanism.[7]

-

Good Leaving Group: The chloride ion is a stable anion and therefore serves as an effective leaving group.

-

Electronic Activation: The electron-withdrawing nature of the adjacent benzoxazole ring system increases the electrophilicity of the methylene carbon, making it more susceptible to nucleophilic attack.

This fundamental reactivity opens a gateway to a vast array of derivatives by varying the incoming nucleophile.

Pillar 2: Key Synthetic Transformations and Methodologies

The true synthetic power of 2-(chloromethyl)benzoxazole is realized through its reactions with a diverse range of nucleophiles. This section details the most critical transformations, providing both mechanistic understanding and practical, validated protocols.

Synthesis of Ethers via O-Nucleophiles: The Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ether linkages.[6][8][9] In this context, an alcohol or phenol is first deprotonated by a base to form a more potent alkoxide or phenoxide nucleophile, which then displaces the chloride from the 2-(chloromethyl)benzoxazole.[10] This reaction is widely used to tether various molecular fragments to the benzoxazole core through a stable ether bond.

Causality Behind Experimental Choices:

-

Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) is used. K₂CO₃ is often sufficient for phenols due to their higher acidity, while NaH is preferred for less acidic aliphatic alcohols to ensure complete formation of the alkoxide.[10]

-

Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) is ideal. These solvents effectively solvate the cation of the base (e.g., K⁺ or Na⁺) without solvating the nucleophile, thus enhancing its reactivity. They are also excellent for SN2 reactions.[10]

Diagram: SN2 Mechanism for Williamson Ether Synthesis

Caption: SN2 mechanism of the Williamson ether synthesis.

Experimental Protocol: Synthesis of 2-((Phenoxy)methyl)benzo[d]oxazole

-

Setup: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add phenol (1.0 eq), potassium carbonate (1.5 eq), and 20 mL of anhydrous DMF.

-

Reaction Initiation: Stir the suspension at room temperature for 15 minutes. Add a solution of 2-(chloromethyl)benzo[d]oxazole (1.0 eq) in 5 mL of anhydrous DMF dropwise over 5 minutes.

-

Execution: Heat the reaction mixture to 70 °C and stir for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting material spot indicates completion.

-

Workup: Cool the mixture to room temperature and pour it into 100 mL of ice-cold water. A precipitate will form.

-

Purification: Collect the solid by vacuum filtration, wash with cold water (3 x 20 mL), and dry under vacuum. Recrystallize the crude product from ethanol to yield the pure ether as a white solid.

-

Validation: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Summary: Williamson Ether Synthesis

| Nucleophile (R-OH) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Phenol | K₂CO₃ | DMF | 70 | 4 | 92 |

| 4-Methoxyphenol | K₂CO₃ | DMF | 70 | 5 | 95 |

| Ethanol | NaH | THF | 60 | 8 | 85 |

| Benzyl alcohol | NaH | THF | 60 | 6 | 88 |

Synthesis of Amines via N-Nucleophiles

The reaction of 2-(chloromethyl)benzoxazole with primary or secondary amines is a direct and efficient route to 2-(aminomethyl)benzoxazole derivatives.[11][12] These compounds are of high interest in drug discovery, often serving as key intermediates for more complex molecules or as final bioactive agents themselves.

Causality Behind Experimental Choices:

-

Base: An excess of the amine nucleophile itself can often serve as the base to neutralize the HCl formed during the reaction. Alternatively, a non-nucleophilic inorganic base like K₂CO₃ or an organic base like triethylamine (Et₃N) can be added to prevent the formation of the amine hydrochloride salt, which would quench the nucleophile.

-

Solvent: Solvents like acetonitrile or ethanol are commonly used as they readily dissolve the reactants and facilitate the reaction.

Experimental Protocol: Synthesis of N-Benzyl-1-(benzo[d]oxazol-2-yl)methanamine

-

Setup: In a 100 mL round-bottom flask, dissolve 2-(chloromethyl)benzo[d]oxazole (1.0 eq) in 30 mL of acetonitrile.

-

Reaction Initiation: Add potassium carbonate (2.0 eq) followed by benzylamine (1.2 eq).

-

Execution: Heat the mixture to reflux (approx. 82 °C) and maintain for 3-5 hours with vigorous stirring.

-

Monitoring: Follow the reaction's progress via TLC (8:2 hexane:ethyl acetate), observing the consumption of the chloromethyl starting material.

-

Workup: After cooling, filter off the potassium carbonate. Evaporate the solvent from the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product using column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

While the chloromethyl group is a classic SN2 electrophile, its utility can be expanded to the realm of modern cross-coupling chemistry. Palladium catalysis enables the formation of C(sp³)–C(sp²) and C(sp³)–C(sp) bonds, transformations that are challenging to achieve via traditional methods.[13]

Diagram: General Palladium Cross-Coupling Cycle

Sources

- 1. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. The Williamson Ether Synthesis [cs.gordon.edu]

- 9. francis-press.com [francis-press.com]

- 10. jk-sci.com [jk-sci.com]

- 11. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Accessing 2-(Hetero)arylmethyl-, -allyl-, and -propargyl-2,1-borazaronaphthalenes: Palladium-Catalyzed Cross-Couplings of 2-(Chloromethyl)-2,1-borazaronaphthalenes - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Cornerstone: A Technical Guide to the Applications of 2-(Chloromethyl)-1,3-benzoxazole in Medicinal Chemistry

Abstract

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a multitude of compounds with diverse and potent biological activities.[1][2] Among the various functionalized benzoxazoles, 2-(Chloromethyl)-1,3-benzoxazole emerges as a particularly valuable and versatile building block for the synthesis of novel therapeutic agents. Its strategic importance lies in the reactive chloromethyl group at the 2-position, which serves as an electrophilic handle for the facile introduction of a wide array of functional groups via nucleophilic substitution. This technical guide provides an in-depth exploration of the synthesis, reactivity, and, most importantly, the potential applications of this compound in the design and discovery of new drugs. We will delve into its role in the development of anticancer and antimicrobial agents, supported by detailed experimental protocols, mechanistic insights, and quantitative biological data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this key intermediate in their quest for innovative therapeutics.

Introduction: The Significance of the Benzoxazole Core and the Strategic Advantage of the 2-Chloromethyl Group

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the benzoxazole ring system holds a place of distinction.[2] Its planar, aromatic structure and the presence of both nitrogen and oxygen heteroatoms allow for a variety of non-covalent interactions with biological macromolecules, making it an ideal pharmacophore.[1] Marketed drugs such as the non-steroidal anti-inflammatory drug (NSAID) flunoxaprofen and the muscle relaxant chlorzoxazone feature the benzoxazole core, highlighting its clinical relevance.[1]

The true potential of the benzoxazole scaffold in drug discovery is unlocked through its functionalization. The introduction of a chloromethyl group at the 2-position of the benzoxazole ring, to form this compound, provides a critical strategic advantage. This group acts as a potent electrophile, readily undergoing SN2 reactions with a diverse range of nucleophiles, including amines, thiols, and phenols. This reactivity profile allows for the systematic and efficient construction of compound libraries with varied physicochemical properties and biological activities. The chloromethyl group is, in essence, a gateway to a vast chemical space of novel benzoxazole derivatives with therapeutic potential.

Synthesis of the Key Intermediate: this compound

A reliable and scalable synthesis of the starting material is paramount in any drug discovery campaign. This compound can be efficiently prepared from readily available precursors. One of the most common and effective methods involves the condensation of 2-aminophenol with a chloroacetylating agent.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a one-pot cyclocondensation reaction. The general scheme involves the reaction of 2-aminophenol with an appropriate C2-building block bearing a chloromethyl group. A particularly effective method utilizes ethyl chloroacetimidate hydrochloride.

Caption: Reactivity of this compound with various nucleophiles.

Applications in Anticancer Drug Discovery

The benzoxazole scaffold is a prominent feature in many potent anticancer agents. Derivatives of this compound have been explored for their potential to inhibit key targets in cancer signaling pathways, such as receptor tyrosine kinases (RTKs) and other enzymes involved in cell proliferation and survival.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Many benzoxazole derivatives have been identified as inhibitors of RTKs like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are crucial mediators of tumor angiogenesis and cell growth. [3]The general strategy involves using the 2-(chloromethyl) group to link the benzoxazole core to other pharmacophoric fragments that can interact with the kinase active site.

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of benzoxazole derivatives.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative benzoxazole derivatives against various cancer cell lines. While not all of these examples start directly from this compound, they showcase the potency of the 2-substituted benzoxazole scaffold, which is readily accessible from this starting material.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Benzoxazole-Benzamide Conjugates | HCT-116 (Colon) | 0.87 - 5.43 | [3] |

| MCF-7 (Breast) | 0.92 - 6.18 | [3] | |

| Benzoxazole-Triazole Hybrids | MDA-MB-231 (Breast) | 5.63 - 19.21 | [4] |

| MCF-7 (Breast) | 3.79 - 18.46 | [4] | |

| 2-Arylbenzoxazoles | HT-29 (Colon) | 9.1 | |

| MCF-7 (Breast) | 1.5 |

Applications in Antimicrobial Drug Discovery

The emergence of multidrug-resistant pathogens presents a significant global health threat, necessitating the development of novel antimicrobial agents. Benzoxazole derivatives have demonstrated promising activity against a range of bacteria and fungi. The 2-(chloromethyl) group provides a convenient point of attachment for functionalities that can enhance antimicrobial potency and spectrum.

Mechanism of Action

The precise mechanisms of action for many antimicrobial benzoxazoles are still under investigation. However, it is believed that they may act by inhibiting essential microbial enzymes, disrupting cell wall synthesis, or interfering with nucleic acid replication. For instance, some studies suggest that benzoxazole derivatives can inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication and repair. [5]

Quantitative Data: Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected benzoxazole derivatives against various microbial strains.

| Compound Class | Microbial Strain | MIC (µM) | Reference |

| Benzoxazole-Thio-Imidazoles | Bacillus subtilis | 1.14 x 10-3 | [1] |

| Escherichia coli | 1.40 x 10-3 | [1] | |

| Candida albicans | 0.34 x 10-3 | [1] | |

| Aspergillus niger | 2.40 x 10-3 | [1] | |

| 2-Substituted Benzoxazoles | Staphylococcus aureus | 25 µg/mL | [5] |

| Escherichia coli | 25 µg/mL | [5] |

Conclusion and Future Perspectives

This compound has firmly established itself as a cornerstone in the medicinal chemist's toolbox for the synthesis of novel, biologically active compounds. Its straightforward synthesis and the predictable reactivity of the chloromethyl group make it an ideal starting material for the construction of diverse chemical libraries. The demonstrated potential of its derivatives as anticancer and antimicrobial agents underscores the continued importance of this versatile intermediate.

Future research in this area will likely focus on:

-

Expansion of Chemical Diversity: Utilizing a broader range of nucleophiles in reactions with this compound to access novel chemical space.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for the most potent derivatives to enable rational drug design.

-

Structure-Based Design: Employing computational methods and structural biology to design next-generation benzoxazole derivatives with improved potency, selectivity, and pharmacokinetic properties.

-

Exploration of New Therapeutic Areas: Investigating the potential of this compound derivatives in other disease areas, such as neurodegenerative and inflammatory disorders.

The continued exploration of the chemistry and biology of compounds derived from this compound holds great promise for the discovery of new and effective medicines to address unmet medical needs.

References

-

PrepChem. Step 1) Preparation of 2-(Chloromethyl)benzoxazole. [Link]

-

Hassan, A. A. M., et al. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. Scientific Reports, 12(1), 16269. [Link]

-

Al-Suwaidan, I. A., et al. (2016). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. Journal of the Association of Arab Universities for Basic and Applied Sciences, 21, 26-32. [Link]

-

Jilani, J., & Abualassal, Q. (2022). Some benzoxazole derivatives with anticancer activities reported in the literature. ResearchGate. [Link]

-

Kumar, R., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Molecular Structure, 1225, 129113. [Link]

-

Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 89. [Link]

-

Zhang, Y., et al. (2021). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 26(11), 3299. [Link]

-

Yıldırım, S., et al. (2021). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. Journal of Molecular Structure, 1230, 129898. [Link]

-

Kumar, A., et al. (2019). Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. Molecules, 24(18), 3293. [Link]

-

Sharma, P., & Kumar, A. (2020). Benzothiazole derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 6(1), 1-21. [Link]

-

El-Sayed, M. A. A., et al. (2020). Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H-Benzimidazole Derivative. International Journal of Pharmaceutical Sciences and Research, 11(10), 4966-4973. [Link]

-

Pinto, E., et al. (2017). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules, 22(5), 734. [Link]

-

Lee, J., et al. (2016). Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(13), 3045-3049. [Link]

- Google Patents. (2007). CA2311578C - Process for preparing chlorobenzoxazoles.

-

Kesur, R. R., et al. (2011). Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents. Medicinal Chemistry Research, 20(5), 576-586. [Link]

-

Singh, S., et al. (2022). Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. Figshare. [Link]

-

Kumar, A., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-10. [Link]

-

El-Gamal, M. I., et al. (2021). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Bioorganic Chemistry, 115, 105218. [Link]

-

Basso, A., et al. (2005). Pyrazolyl–benzoxazole derivatives as protein kinase inhibitors. Design and validation of a combinatorial library. Molecular Diversity, 9(3), 185-200. [Link]

-

Al-Omair, M. A., et al. (2021). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. Chemical Review and Letters, 4(3), 133-144. [Link]

-

Lategahn, J., et al. (2018). Substituted 2-arylbenzothiazoles as kinase inhibitors: hit-to-lead optimization. Journal of Medicinal Chemistry, 61(1), 224-239. [Link]

Sources

- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-(Chloromethyl)-1,3-Benzoxazole Derivatives and Analogues: Synthesis, Reactivity, and Therapeutic Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds and marketed drugs.[1][2][3] This guide focuses specifically on 2-(chloromethyl)-1,3-benzoxazole and its derivatives, a class of compounds distinguished by a highly reactive chloromethyl group at the C2 position. This functional group serves as a versatile synthetic handle, enabling the generation of extensive compound libraries through nucleophilic substitution. We will explore the core synthetic methodologies for creating this reactive intermediate, detail its subsequent derivatization, and provide an in-depth analysis of the structure-activity relationships that govern the diverse pharmacological profiles of its analogues. Key therapeutic areas, including oncology and microbiology, will be discussed, supported by detailed experimental protocols and mechanistic insights to empower researchers in the field of drug discovery.

The Benzoxazole Scaffold: A Cornerstone in Medicinal Chemistry

Benzoxazole, an aromatic organic compound composed of a benzene ring fused to an oxazole ring, is a fundamental structure in medicinal chemistry.[1][4] Its structural similarity to naturally occurring nucleic bases like adenine and guanine allows it to interact effectively with various biological macromolecules.[1][2] This inherent bio-compatibility has led to the development of numerous benzoxazole-containing drugs with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant effects.[1][3][5]

The 2-substituted benzoxazoles are a particularly important subclass.[5][6] The introduction of a chloromethyl group at the C2 position transforms the stable benzoxazole core into a potent electrophilic building block. The electron-withdrawing nature of both the heterocyclic ring system and the chlorine atom makes the methylene carbon highly susceptible to nucleophilic attack. This reactivity is the primary reason this compound is a valuable intermediate for generating diverse molecular architectures and exploring broad chemical space in drug development programs.[7]

Synthetic Strategies and Chemical Reactivity

The synthesis of this compound derivatives can be logically approached in two main stages: formation of the reactive core intermediate and its subsequent derivatization.

Synthesis of the this compound Core

The most common and direct method for synthesizing the 2-(chloromethyl)benzoxazole core involves the condensation and cyclization of an o-aminophenol with a chloroacetic acid equivalent. A representative reaction is the treatment of a substituted 2-aminophenol with chloroacetyl chloride.

-

Causality of Reagent Choice : 2-Aminophenol provides the necessary amine and hydroxyl groups in the correct ortho orientation for cyclization. Chloroacetyl chloride is a highly reactive acylating agent that readily reacts with the aminophenol. The subsequent intramolecular cyclization, often promoted by heat or a mild acid catalyst, leads to the formation of the benzoxazole ring. An analogous microwave-assisted synthesis for the benzothiazole counterpart, which reacts 2-aminobenzenethiol with 2-chloroacetyl chloride, highlights the efficiency of this approach.[8]

The general workflow for synthesizing and derivatizing the core structure is illustrated below.

Figure 1: General synthetic workflow for this compound and its derivatives.

Derivatization via Nucleophilic Substitution

The primary utility of the 2-(chloromethyl) intermediate is its reaction with a wide array of nucleophiles. This reaction typically proceeds via an SN2 mechanism, displacing the chloride anion.

-

Reaction with Amines : Primary and secondary amines react readily to form 2-(aminomethyl)benzoxazole derivatives. This is one of the most common derivatization strategies for building libraries of potential drug candidates.

-

Reaction with Thiols : Thiol-containing nucleophiles (thiophenols, mercaptans) react to yield 2-((thio)methyl)benzoxazole analogues. For instance, benzoxazole-2-thiol can be reacted to create compounds like 2-(((1H-benzimidazol-2-yl) methyl)thio)benzoxazole.[3]

-

Reaction with Alcohols/Phenols : Alkoxides or phenoxides can be used, though often require stronger basic conditions to deprotonate the hydroxyl group, yielding ether linkages.

This synthetic flexibility allows for the systematic modification of the substituent at the C2-methyl position, which is crucial for structure-activity relationship (SAR) studies.

Analytical Characterization

The structural elucidation of newly synthesized this compound derivatives relies on a standard suite of spectroscopic and analytical techniques.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR is critical for identifying the characteristic singlet of the chloromethyl protons (-CH2Cl), typically found around δ 4.8-5.0 ppm. The aromatic protons of the benzoxazole ring system appear in the δ 7.3-8.1 ppm range. 13C NMR confirms the number of unique carbon environments.[8][10][11]

-

Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) is commonly used to confirm the molecular weight of the synthesized compounds, often by observing the [M+H]+ ion.[8][10] High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.

-

Infrared (IR) Spectroscopy : IR spectroscopy helps identify key functional groups. Characteristic peaks include C=N stretching of the oxazole ring (~1600-1650 cm-1) and C-Cl stretching (~700-800 cm-1).[11]

Table 1: Representative Physicochemical and Spectroscopic Data

| Property | 5-chloro-2-(chloromethyl)-1,3-benzoxazole[12] | 2-(chloromethyl)-1,3-benzothiazole[8] |

|---|---|---|

| Molecular Formula | C8H5Cl2NO | C8H6ClNS |

| Molecular Weight | 202.04 g/mol | 183.66 g/mol |

| Appearance | Not specified | Yellow solid |